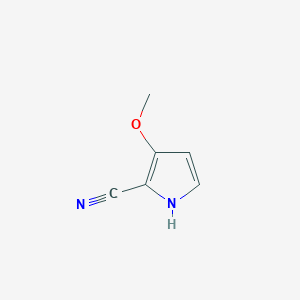

3-Methoxy-1H-pyrrole-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-1H-pyrrole-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-9-6-2-3-8-5(6)4-7/h2-3,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBKWMBWNZIYGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(NC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717475 | |

| Record name | 3-Methoxy-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54764-97-5 | |

| Record name | 3-Methoxy-1H-pyrrole-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54764-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of Substituted Pyrrole 2 Carbonitriles

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of pyrrole (B145914) derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for unambiguous assignment of the molecular skeleton and substituent positions.

In ¹H NMR, the chemical shifts of the pyrrole ring protons are indicative of their position relative to the nitrogen atom and other substituents. For instance, in pyrrole itself, the α-protons (adjacent to N) and β-protons appear at distinct chemical shifts. researchgate.net Substituents dramatically influence these shifts; electron-withdrawing groups like a nitrile (–CN) will generally deshield nearby protons, moving their signals to a higher frequency (downfield).

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for assembling the molecular puzzle. COSY experiments reveal proton-proton coupling networks, while HMBC identifies long-range couplings between protons and carbons (typically over two or three bonds), which is invaluable for placing substituents on the pyrrole ring. mdpi.commdpi.com For example, in the analysis of 2-(2,5-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile, HMBC was essential for confirming the structure. researchgate.net Similarly, NOESY experiments can establish through-space proximity between protons, aiding in conformational analysis. mdpi.com

Table 1: Representative ¹H NMR Data for Substituted Pyrroles

| Compound | Solvent | Proton | Chemical Shift (δ ppm) |

|---|---|---|---|

| 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile mdpi.com | CDCl₃ | 6-H Py | 8.87 |

| 4-H Py | 8.21 | ||

| 5-H Py | 7.43 | ||

| 1-(4-Chlorobenzyl)-1H-pyrrole rsc.org | CDCl₃ | - | (Spectrum provided, specific shifts not tabulated) |

| Pyrrole-2-carboxylic acid chemicalbook.com | DMSO-d₆ | NH | 12.2, 11.72 |

| H-C(3) | 6.970 | ||

| H-C(4) | 6.751 |

Note: The table presents data for related compounds to illustrate typical chemical shifts.

Infrared (IR) and Mass Spectrometry (MS) Applications

Infrared (IR) spectroscopy and Mass Spectrometry (MS) provide complementary data for functional group identification and molecular weight determination.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly effective for identifying key functional groups within a molecule based on their characteristic vibrational frequencies. For any pyrrole-2-carbonitrile (B156044) derivative, the most prominent and diagnostic absorption band is that of the nitrile (C≡N) stretch. This typically appears as a sharp, medium-intensity band in the region of 2220-2260 cm⁻¹. The N-H stretching vibration of the pyrrole ring is also a key feature, usually observed as a broad band around 3300-3500 cm⁻¹, indicative of hydrogen bonding in the condensed phase. researchgate.net Carbonyl groups (C=O), if present as additional substituents, show strong absorptions in the 1650-1750 cm⁻¹ range. acgpubs.org The specific position of these bands can be influenced by the electronic effects of other substituents on the ring. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. rsc.org For instance, the ESI-MS(+) spectrum for 2-(2,5-dimethoxyphenyl)pyrrole-3-carbonitrile showed a calculated [M+H]⁺ peak at 261.0870 and a found peak at 261.0868, confirming its elemental composition. mdpi.com The fragmentation patterns observed in MS/MS experiments can reveal the loss of specific groups (like the -CN or -OCH₃ groups), helping to verify the proposed structure. iitm.ac.in

Table 2: Key IR and MS Data for a Substituted Pyrrole-2-carbonitrile

| Technique | Compound | Feature | Observed Value |

|---|---|---|---|

| IR mdpi.com | 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile | Nitrile (C≡N) Stretch | (Intense band noted, specific frequency not listed) |

| C=C Stretch (Aromatic) | 1592 cm⁻¹ | ||

| C-O Stretch | 1218, 1017 cm⁻¹ | ||

| ESI-MS(+) mdpi.com | 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile | [M+H]⁺ (Calculated) | 261.0870 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. This technique is the gold standard for confirming the absolute structure and conformation of a molecule.

For substituted pyrroles, crystallographic studies can elucidate the planarity of the pyrrole ring and the orientation of its substituents. mdpi.com For example, a crystal structure analysis of 2-(2,5-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile revealed that the pyrrole ring is completely planar. researchgate.net It also detailed the dihedral angle between the pyrrole and phenyl rings and showed that the methoxy (B1213986) groups were nearly coplanar with the phenyl ring. mdpi.comresearchgate.net

Furthermore, X-ray crystallography provides invaluable information about intermolecular interactions, such as hydrogen bonding. In the crystal lattice of many pyrrole derivatives, N-H···N or N-H···O hydrogen bonds are common, influencing the packing of molecules in the solid state. researchgate.netresearchgate.net In the case of 2-(2,5-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile, intermolecular N-H···Nitrile bonds were observed, connecting the molecules into chains. mdpi.comresearchgate.net

Advanced Vibrational and Electronic Spectroscopic Techniques

Beyond the standard methods, a variety of advanced spectroscopic techniques can offer deeper insights into the electronic structure and vibrational dynamics of pyrrole systems.

Fourier Transform Infrared (FT-IR) Spectroscopy: Compared to older dispersive instruments, FT-IR provides higher resolution and sensitivity, enabling the study of subtle effects like weak intermolecular interactions and conformational changes as a function of temperature. nih.goviitm.ac.in Matrix-isolation FT-IR, where molecules are trapped in an inert gas matrix at very low temperatures, allows for the study of individual conformers without the influence of intermolecular forces. uc.ptresearchgate.net

Raman Spectroscopy: As a complementary technique to IR, Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds. It can be a powerful tool for studying the C=C and C-C vibrations within the pyrrole ring and has been used to characterize pyrrole carbonyl azides. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within the molecule. The π-conjugated system of the pyrrole ring gives rise to characteristic absorptions in the UV region. The position and intensity of these absorptions are sensitive to the nature and position of substituents, providing information about the extent of conjugation and electronic structure. iitm.ac.in

Tandem Mass Spectrometry (MS/MS): This technique involves multiple stages of mass analysis, typically by selecting a specific parent ion, inducing fragmentation, and then analyzing the resulting fragment ions. This provides detailed information about molecular structure and fragmentation pathways, which is particularly useful for distinguishing between isomers. iitm.ac.in

Two-Dimensional NMR (2D-NMR): As mentioned previously, techniques like COSY, HSQC, HMBC, and NOESY are now routine but represent a significant advancement over 1D-NMR. iitm.ac.in They are essential for the complete and unambiguous structural assignment of complex substituted pyrroles, as demonstrated in the characterization of various pyrrole alkaloids. mdpi.com

These advanced methods, when used in combination, provide a comprehensive and detailed picture of the molecular and electronic structure of substituted pyrrole-2-carbonitriles, enabling a thorough understanding of their chemical properties.

Computational and Theoretical Chemistry Studies on 3 Methoxy 1h Pyrrole 2 Carbonitrile and Analogues

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of pyrrole (B145914) derivatives. researchgate.netekb.eg These calculations can determine key properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding charge transfer within the molecule. ekb.eg The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, reveals the electrophilic and nucleophilic sites within a molecule. biointerfaceresearch.com For instance, in substituted pyrroles, the nitrogen atom and electron-withdrawing groups can create electron-rich and electron-poor regions, respectively, guiding potential chemical reactions. biointerfaceresearch.com

Studies on related heterocyclic systems, like thiophene-carbonitrile, have demonstrated the utility of DFT in characterizing reactive sites and predicting reactivity parameters. researchgate.net Furthermore, analysis of substituents on the pyrrole ring has shown that their placement significantly influences the molecule's triplet energy, a key factor in photochemical reactions. acs.org For example, substituents at the C2-position of pyrroles are generally more effective at lowering the triplet energy than those at the C3-position. acs.org

Table 1: Calculated Electronic Properties of a Pyrrole Derivative

| Property | Value | Method |

| HOMO Energy | -6.5 eV | DFT/B3LYP |

| LUMO Energy | -1.2 eV | DFT/B3LYP |

| Energy Gap (HOMO-LUMO) | 5.3 eV | DFT/B3LYP |

| Dipole Moment | 3.5 D | DFT/B3LYP |

This table presents hypothetical data for illustrative purposes, based on typical values for similar compounds.

Molecular Modeling and Docking Simulations for Biological Target Interaction Prediction

Molecular modeling and docking simulations are powerful computational tools for predicting how a molecule like 3-Methoxy-1H-pyrrole-2-carbonitrile might interact with biological targets, such as proteins. bioinformation.net These methods are a cornerstone of modern drug discovery, allowing for the virtual screening of large libraries of compounds against a specific biological target. bioinformation.netplos.org

The process typically involves creating a three-dimensional model of the ligand (the small molecule) and the protein receptor. The ligand is then "docked" into the active site of the protein, and a scoring function is used to estimate the binding affinity. plos.org For example, studies on pyrrole-2-carboxamide derivatives have utilized molecular docking to predict their binding mode with the mycobacterial membrane protein Large 3 (MmpL3), a target for anti-tuberculosis drugs. nih.gov Similarly, docking studies of pyrrolo[2,3-d]pyrimidine derivatives have been used to investigate their potential as anticancer agents. nih.gov

These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov The insights gained from molecular docking can guide the design of more potent and selective inhibitors.

Table 2: Example of Molecular Docking Results for a Pyrrole Analogue against a Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Analogue A | -8.5 | LYS745, MET793, ASP855 |

| Analogue B | -7.9 | LYS745, LEU844 |

| Analogue C | -9.1 | LYS745, MET793, CYS797, ASP855 |

This table presents hypothetical data for illustrative purposes.

Conformational Analysis and Energy Landscape Mapping

The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. nih.gov This exploration of the potential energy surface provides a map of the molecule's flexibility and preferred shapes. nih.govnih.gov

For flexible molecules like this compound, which has a rotatable methoxy (B1213986) group, multiple low-energy conformations may exist. Computational methods can map the energy landscape by systematically rotating bonds and calculating the energy of the resulting structures. researchgate.netaps.org This process can identify the global minimum energy conformation as well as other local minima that may be accessible at room temperature.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a powerful lens through which to study the step-by-step mechanisms of chemical reactions. mdpi.com By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathways.

For the synthesis of pyrrole derivatives, computational studies can shed light on the feasibility of different synthetic routes. mdpi.com For example, in the formation of substituted pyrroles, computational analysis can help to understand the regioselectivity of a reaction, explaining why one isomer is formed preferentially over another. mdpi.comacs.org

A study on the formation of a cyano pyrrole as a side product in a Cadogan reaction proposed a mechanism involving a ring contraction of a pyridyl nitrene, followed by a series of rearrangements. mdpi.com DFT calculations can be used to model the transition states of such a process, providing evidence for the proposed pathway. acs.org These computational investigations are invaluable for optimizing reaction conditions and designing more efficient syntheses.

Investigation of Reactivity and Transformation Pathways of 3 Methoxy 1h Pyrrole 2 Carbonitrile Analogs

Electrophilic Aromatic Substitution Reactions

The pyrrole (B145914) ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. The presence of the activating methoxy (B1213986) group at C3 and the deactivating carbonitrile group at C2 directs incoming electrophiles to specific positions on the pyrrole ring. Generally, electrophilic substitution on pyrrole occurs preferentially at the C2 or C5 position due to the greater ability of the nitrogen atom to stabilize the cationic intermediate. youtube.com However, with the C2 position occupied, the substitution is directed primarily to the C5 position, and to a lesser extent, the C4 position. The electron-donating methoxy group strongly activates the C4 and C5 positions, while the electron-withdrawing cyano group deactivates the adjacent C3 and C4 positions.

Halogenation: Halogenation of pyrrole derivatives can be achieved using various reagents. nih.govyoutube.comnih.govlibretexts.org For 3-Methoxy-1H-pyrrole-2-carbonitrile, selective halogenation is expected at the C5 position due to the combined directing effects of the methoxy and cyano groups.

Reaction Table: Halogenation of this compound Analogs

| Electrophile | Reagent | Expected Major Product |

|---|---|---|

| Br+ | N-Bromosuccinimide (NBS) | 5-Bromo-3-methoxy-1H-pyrrole-2-carbonitrile |

| Cl+ | N-Chlorosuccinimide (NCS) | 5-Chloro-3-methoxy-1H-pyrrole-2-carbonitrile |

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgijpcbs.comorganic-chemistry.orgchemtube3d.com The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF). ijpcbs.com For this compound, formylation is anticipated to occur at the C5 position, yielding 5-formyl-3-methoxy-1H-pyrrole-2-carbonitrile. This transformation is valuable for introducing a versatile aldehyde group that can be further elaborated. ijpcbs.com In some cases, with sterically hindered formamides, formylation can be directed to the C3 position of N-substituted pyrroles. researchgate.net

Nitration: Nitration of pyrroles is often complex and can lead to polymerization or oxidation. However, under controlled conditions, nitration can be achieved. For the title compound, nitration would likely occur at the C5 position.

Nucleophilic Substitution Reactions of the Carbonitrile Group

The carbonitrile (cyano) group is a versatile functional group that can undergo various nucleophilic substitution and addition reactions. researchgate.net

Hydrolysis: The cyano group can be hydrolyzed to a carboxamide or a carboxylic acid under acidic or basic conditions. masterorganicchemistry.comyoutube.com Partial hydrolysis to the amide is often achievable under milder conditions, for instance, using hydrogen peroxide in a basic solution. commonorganicchemistry.comlibretexts.org Complete hydrolysis to the carboxylic acid typically requires more forcing conditions, such as prolonged heating with strong acid or base. lumenlearning.com

Reaction Table: Hydrolysis of this compound

| Reagents | Product |

|---|---|

| H₂O₂, NaOH, heat | 3-Methoxy-1H-pyrrole-2-carboxamide |

Reduction: The carbonitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). numberanalytics.comlibretexts.org This reaction proceeds via nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile. libretexts.org The resulting aminomethylpyrrole is a valuable building block for further derivatization. Partial reduction to an aldehyde can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H).

Reaction Table: Reduction of this compound

| Reagent | Product |

|---|---|

| LiAlH₄, then H₂O | (3-Methoxy-1H-pyrrol-2-yl)methanamine |

Oxidation and Reduction Chemistry of Functional Groups

The oxidation and reduction of this compound can involve the pyrrole ring or its substituents.

Oxidation: Pyrroles are susceptible to oxidation, which can lead to a variety of products including pyrrolinones, maleimides, or polymeric materials, depending on the oxidant and reaction conditions. researchgate.net The presence of an electron-withdrawing group can decrease the rate of oxidation. researchgate.net Controlled oxidation of pyrroles can be a synthetically useful transformation. utas.edu.au For instance, dye-sensitized photooxidation of a related methoxypyrrole derivative in methanol (B129727) has been shown to yield a dimethoxylated product. researchgate.net

Reduction: While the cyano group can be reduced as mentioned above, catalytic hydrogenation may also reduce the pyrrole ring itself, leading to pyrrolidine (B122466) derivatives. The specific conditions and catalyst used would determine the extent of reduction.

Cycloaddition and Condensation Reactions for Further Derivatization

The pyrrole ring and its functional groups can participate in various cycloaddition and condensation reactions to build more complex heterocyclic systems.

Cycloaddition Reactions: Pyrroles can act as dienes in [4+2] cycloaddition (Diels-Alder) reactions, although their aromatic character can make this challenging. rsc.org The reactivity can be enhanced by the presence of electron-withdrawing groups on the nitrogen atom. Pyrrole derivatives can also participate in [3+2] cycloaddition reactions with various dipolarophiles. For example, N-substituted pyrrole-2-carboxaldehydes have been shown to react with arylalkenes in a copper-catalyzed [3+2] cycloaddition. nih.govyoutube.com Similarly, [6+2] cycloadditions of 2-methide-2H-pyrroles (azafulvenes), generated in situ from pyrrole-2-carbinols, with aldehydes have been reported to form dihydropyrrolizine scaffolds. nih.gov

Condensation Reactions: The functional groups on the pyrrole ring can be utilized in condensation reactions. For instance, if the cyano group is converted to an aldehyde, it can undergo condensation with various nucleophiles. The condensation of pyrrole itself with aldehydes is a well-known method for the synthesis of porphyrins. rsc.org The carbonitrile group can also participate in Knoevenagel-type condensations with active methylene (B1212753) compounds. researchgate.net Furthermore, amides derived from the nitrile can condense with carbonyl compounds. epa.gov The synthesis of pyrrole derivatives through the reaction of carbonyl compounds with 3,3-diaminoacrylonitriles has also been documented. nih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| 5-Bromo-3-methoxy-1H-pyrrole-2-carbonitrile |

| 5-Chloro-3-methoxy-1H-pyrrole-2-carbonitrile |

| 5-Iodo-3-methoxy-1H-pyrrole-2-carbonitrile |

| 5-Formyl-3-methoxy-1H-pyrrole-2-carbonitrile |

| 3-Methoxy-1H-pyrrole-2-carboxamide |

| 3-Methoxy-1H-pyrrole-2-carboxylic acid |

| (3-Methoxy-1H-pyrrol-2-yl)methanamine |

| 3-Methoxy-1H-pyrrole-2-carbaldehyde |

| Pyrrole |

| N-Bromosuccinimide |

| N-Chlorosuccinimide |

| N-Iodosuccinimide |

| Phosphorus oxychloride |

| N,N-Dimethylformamide |

| Hydrogen peroxide |

| Sodium hydroxide |

| Sulfuric acid |

| Lithium aluminum hydride |

| Diisobutylaluminium hydride |

| Pyrrolidine |

| Pyrrolinone |

| Maleimide |

| N-substituted pyrrole-2-carboxaldehydes |

| Dihydropyrrolizine |

Exploration of Biological Activity and Potential Research Applications Pre Clinical, in Vitro/in Silico Focus

In Vitro Enzyme Modulation and Inhibition Studies of Pyrrole-2-carbonitrile (B156044) Derivatives

The pyrrole-2-carbonitrile core structure has served as a versatile scaffold for designing inhibitors of several key enzymes implicated in human disease and microbial pathogenicity. Laboratory-based assays are crucial for determining the potency and mechanism of these potential inhibitors.

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis; its overactivity can lead to hyperpigmentation disorders. mdpi.comnih.gov Consequently, tyrosinase inhibitors are of significant interest in the cosmetic and medicinal industries. nih.govresearchgate.net A number of studies have demonstrated that derivatives of 2-cyanopyrrole possess notable tyrosinase inhibitory activity.

In one study, two series of pyrrole (B145914) derivatives were synthesized and evaluated for their ability to inhibit mushroom tyrosinase. nih.govfrontiersin.org Most of the 2-cyanopyrrole derivatives tested showed effective inhibitory activities. nih.govfrontiersin.org One particular compound, designated A12, demonstrated exceptionally strong inhibition with an IC50 value of 0.97 μM. nih.govfrontiersin.org This potency was approximately 30 times greater than that of the standard reference inhibitor, kojic acid, which had an IC50 of 28.72 μM. nih.govfrontiersin.org Further mechanistic analysis revealed that compound A12 acts as a reversible and mixed-type inhibitor. nih.govfrontiersin.org The same compound, at a concentration of 100 μM, also showed effective tyrosinase inhibition in B16 melanoma cells, with an inhibition rate of 33.48%, comparable to the 39.81% inhibition by kojic acid. nih.govfrontiersin.org

Another study synthesized a series of 3-hydroxy-1H-pyrrol-2(5H)-one derivatives, with one compound emerging as the most potent inhibitor, having an IC50 value of 6.98 ± 1.05 µM. researchgate.net Kinetic studies confirmed this compound also exhibited a mixed type of inhibitory activity. researchgate.net The potent inhibitory effect of certain derivatives is often attributed to specific structural features, such as a 2,4-dihydroxy group on a phenyl ring, which appears to enhance tyrosinase inhibition. nih.gov

Table 1: Tyrosinase Inhibition by Pyrrole Derivatives

| Compound | Target Enzyme | IC50 Value (µM) | Inhibition Type | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|---|

| Compound A12 (a 2-cyanopyrrole derivative) | Mushroom Tyrosinase | 0.97 | Reversible, Mixed-type | Kojic Acid | 28.72 |

| Compound 6a (a 3-hydroxy-1H-pyrrol-2(5H)-one derivative) | Mushroom Tyrosinase | 6.98 | Mixed-type | - | - |

| Hydrazone-bridged thiazole-pyrrole derivative 50a | Tyrosinase | 4.95 | - | Kojic Acid | 4.43 |

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway. nih.gov As this pathway is essential for the DNA and RNA synthesis of parasites like Plasmodium falciparum, the causative agent of malaria, DHODH has become a validated target for antimalarial drug development. nih.govnih.gov Pyrrole-based compounds have been identified as a promising scaffold for DHODH inhibitors.

Through a target-based screen, a pyrrole series was identified and optimized for its inhibitory activity against Plasmodium DHODH. nih.gov The initial hit compound was a sub-micromolar inhibitor of both P. falciparum DHODH (PfDHODH) and the parasite in culture, while showing complete selectivity against human DHODH. nih.gov Structure-activity relationship (SAR) studies led to the identification of compounds with nanomolar potency. nih.gov X-ray crystallography studies revealed that these pyrrole derivatives bind to an alternative conformation of the enzyme compared to other known inhibitors, which contributes to their improved selectivity against mammalian DHODH. nih.gov Continued lead optimization of this pyrrole series has led to the discovery of candidates with improved physicochemical properties and potent antimalarial activity in both blood and liver stages. nih.gov

Metallo-β-lactamases (MBLs) are zinc-dependent enzymes produced by bacteria that can hydrolyze and inactivate a broad range of β-lactam antibiotics, including carbapenems, which are often used as "last-resort" drugs. acs.orgnih.gov The rise of MBL-producing bacteria poses a significant threat to global health, yet no clinically approved MBL inhibitors are currently available. acs.orgnih.gov Substituted pyrroles have emerged as a class of compounds with the potential to inhibit these resistance enzymes. acs.org

One class of inhibitors, N-sulfamoylpyrrole-2-carboxylates (NSPCs), has been identified as potent inhibitors of clinically relevant B1 subclass MBLs, such as NDM-1. acs.org Crystallographic studies have shown that the N-sulfamoyl NH2 group of these compounds displaces the bridging hydroxide/water molecule between the two zinc ions in the active site of B1 MBLs. acs.org

In another study, derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile were synthesized and evaluated against MBLs from all three subgroups (B1, B2, and B3). preprints.orgpreprints.org Several of these compounds were found to be potent inhibitors of all MBLs tested, positioning them as potential broad-spectrum drug leads. nih.govpreprints.org One particularly promising compound, designated 5f, exhibited high potency across the MBL family, with Ki values in the low micromolar range. nih.gov This compound also demonstrated a synergistic effect when combined with antibiotics like penicillin G, cefuroxime, or meropenem, highlighting its potential to restore the efficacy of existing antibiotics. nih.gov

Table 2: Metallo-β-lactamase Inhibition by Pyrrole Derivatives

| Compound Class/Derivative | Target MBLs | Potency (Ki or Kic) | Mechanism of Action |

|---|---|---|---|

| N-Sulfamoylpyrrole-2-carboxylates (NSPCs) | B1 subclass MBLs (e.g., NDM-1) | Potent inhibitors | N-sulfamoyl group displaces dizinc bridging hydroxide/water |

| 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile (1a) | IMP-1 (B1 MBL) | Kic = 21 µM | - |

| Compound 5f (a pyrrole derivative) | B1, B2, and B3 MBLs | Low µM range Ki values | - |

Antimicrobial Activity Investigations of Related Pyrrole Scaffolds (In Vitro Models)

The pyrrole ring is a core component of many natural and synthetic compounds that exhibit a wide range of pharmacological activities, including antimicrobial effects. mdpi.comhumanjournals.com In vitro studies are essential for determining the spectrum and potency of these compounds against various pathogenic microorganisms.

Pyrrole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.gov The antibacterial potency often depends on the specific substitutions on the pyrrole ring. nih.gov For example, the presence of dihalogenation on the pyrrole heterocycle or the inclusion of two pyrrole units in the structure can lead to more significant antibacterial activity. nih.gov

In one study, a series of pyrrole derivatives were synthesized and screened against E. coli and S. aureus. The results indicated that some of the synthesized compounds had potency equal to or greater than the reference antibiotic, ciprofloxacin. researchgate.net Certain 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivatives have also been identified as potential antibacterial agents, with one compound showing activity against Staphylococcus aureus strains comparable to gentamicin. mdpi.com The pyrrolo[2,3-d]pyrimidine scaffold, which combines an electron-rich pyrrole ring with an electron-deficient pyrimidine ring, has also been investigated for its antibacterial properties. nih.gov

Tuberculosis remains a major global health problem, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. Pyrrole derivatives have been investigated for their potential as antitubercular drugs. humanjournals.comresearcher.life

Several studies have tested pyrrole derivatives in vitro against Mycobacterium tuberculosis. A range of antifungal pyrrole compounds were evaluated against M. tuberculosis CIP 103471, with the majority showing efficient antimycobacterial activity, with Minimum Inhibitory Concentration (MIC) values between 0.5 and 32 μg/mL. researchgate.net Another study involving novel 2-amino-4,5-diphenyl-1-substituted-1H-pyrrole-3-carbonitriles reported promising antitubercular activity against the H37Rv strain when compared to the standard drug rifamycin. researcher.life

More targeted approaches have identified specific mycobacterial proteins that are inhibited by pyrrole compounds. A series of pyrrole-2-carboxamides were designed as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acids in the mycobacterial cell wall. nih.gov Many of these compounds showed potent anti-TB activity with MIC values below 0.016 μg/mL and also demonstrated efficacy against drug-resistant tuberculosis strains. nih.gov Similarly, a derivative of 1H-pyrrole-2-carboxylate was found to have an MIC value of 0.7 µg/mL against Mycobacterium tuberculosis H37Rv. nih.gov

Table 3: Antitubercular Activity of Pyrrole Derivatives

| Compound Class/Derivative | Target Strain | MIC Value |

|---|---|---|

| Antifungal Pyrrole Derivatives | M. tuberculosis CIP 103471 | 0.5 to 32 µg/mL |

| Pyrrole-2-carboxamides | Drug-resistant M. tuberculosis | < 0.016 µg/mL |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC) | M. tuberculosis H37Rv | 0.7 µg/mL |

| N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | M. tuberculosis GFP reporter strain | 0.488 µM (MIC90) |

Antifungal Efficacy Studies

The pyrrole ring is a core component of several naturally occurring compounds with potent antifungal properties, such as pyrrolnitin and fludioxonil. nih.gov This has spurred research into synthetic pyrrole derivatives as novel antifungal agents. Studies on various substituted pyrroles and their fused heterocyclic systems have demonstrated significant activity against a range of pathogenic fungi.

For instance, a series of substituted pyrroles, along with their fused pyrimidine and triazine derivatives, were synthesized and evaluated for their antimicrobial effects. Certain compounds within this series showed notable efficacy against important human pathogens. Specifically, compounds 2a , 3c , and 4d were effective against the yeast Candida albicans, while compound 5a and, to a lesser extent, 3c demonstrated activity against the filamentous fungi Aspergillus fumigatus and Fusarium oxysporum. nih.gov Another study focused on pyrrolo[2,3-d]thiazole derivatives, which were designed as bioisosteres of a known fungicidal lead compound. Several of these derivatives displayed potent activity against plant pathogenic fungi. Notably, compounds C1 , C9 , and C20 were found to be more active against Rhizoctonia solani than the positive control. Furthermore, a significant number of the synthesized compounds, including C4 , C6 , C8 , C10 , and C20 , exhibited strong efficacy against Botrytis cinerea, with EC50 values in the low microgram per milliliter range. nih.gov

These studies highlight the potential of the pyrrole scaffold in developing new antifungal agents to combat human and plant pathogens, addressing the growing concern of antimicrobial resistance. nih.gov

Table 1: Antifungal Activity of Selected Pyrrole Derivatives

| Compound | Target Fungi | Activity/Efficacy | Reference |

|---|---|---|---|

| 2a, 3c, 4d | Candida albicans | High activity | nih.gov |

| 5a, 3c | Aspergillus fumigatus, Fusarium oxysporum | Good activity | nih.gov |

| C1, C9, C20 | Rhizoctonia solani | More active than control | nih.gov |

| C4, C6, C8, C10, C20 | Botrytis cinerea | EC50 values from 1.17 to 1.77 µg/mL | nih.gov |

Anticancer Activity Profiling of Pyrrole-2-carbonitrile Derivatives (In Vitro Models)

Functionalized pyrrole scaffolds are recognized as important chemotypes for the design of inhibitors targeting key proteins in cancer pathology, such as protein kinases. nih.gov Numerous studies have reported the cytotoxic and antiproliferative potential of pyrrole derivatives against various cancer cell lines in vitro. nih.govscialert.net

In one study, a series of novel pyrrole derivatives were tested for their cytotoxic effects on human adenocarcinoma-derived cell lines. The investigation revealed that several compounds demonstrated dose- and time-dependent cytotoxicity. Specifically, compounds 4a and its homolog 4d showed the highest antitumor properties, particularly against the LoVo colon cancer cell line. nih.gov At a concentration of 200 μM, compound 4d reduced LoVo cell viability to 19.06%. nih.gov

Another research effort synthesized pyrrole and 1,4-dihydropyridine derivatives and screened them for anticancer activity against HepG2 (liver), Hela (cervical), and MCF-7 (breast) cancer cell lines. The activity was measured by Total Growth Inhibition (TGI). Compound 1 , a pyrrole derivative, showed TGI values of 38.2, 56.4, and 41.3 μM against HepG2, Hela, and MCF-7 cells, respectively. scialert.net Compound 2 , a dihydrazine carboxamide derivative of pyrrole, exhibited TGI values of 42.6, 40.2, and 39.6 μM against the same cell lines. scialert.net

Furthermore, pyrrole-indole hybrids have been designed as potential dual inhibitors of tubulin and aromatase. One such derivative, the parent compound 3a , displayed strong growth inhibition and was lethal against five different cancer cell lines, including HT29 (colon), OVCAR-8 (ovarian), and BT-549 (breast) carcinomas, with LC50 values in the single-digit micromolar range. nih.gov These findings underscore the significant potential of pyrrole-based compounds as scaffolds for the development of novel anticancer agents. nih.govacs.org

Table 2: In Vitro Anticancer Activity of Selected Pyrrole Derivatives

| Compound | Cell Line(s) | Activity Metric | Finding | Reference |

|---|---|---|---|---|

| 4d | LoVo (colon) | % Cell Viability | 19.06% viability at 200 µM | nih.gov |

| 1 | HepG2, Hela, MCF-7 | TGI | 38.2, 56.4, 41.3 µM | scialert.net |

| 2 | HepG2, Hela, MCF-7 | TGI | 42.6, 40.2, 39.6 µM | scialert.net |

| 3a | HT29, OVCAR-8, BT-549 | LC50 | 9.31, 6.55, 6.39 µM | nih.gov |

Ligand-Receptor Interaction Studies through Molecular Docking and SAR Analysis

Molecular docking and structure-activity relationship (SAR) analyses are crucial computational tools for understanding how ligands interact with their biological targets and for optimizing lead compounds. researchgate.net Several studies have employed these techniques to elucidate the binding modes and structural requirements of pyrrole-2-carbonitrile derivatives for various biological activities.

A detailed SAR study was conducted on derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to antibiotics. This analysis revealed that the 3-carbonitrile group, along with the vicinal 4,5-diphenyl and N-benzyl side chains, are critical for the inhibitory potency of these compounds against different MBL subclasses. nih.govresearchgate.net This highlights the importance of the carbonitrile moiety at the C3 position of the pyrrole ring for this specific biological activity.

In another example, molecular docking was used to investigate the interaction of pyrrole derivatives with the Human Epidermal Growth Factor Receptor 2 (HER2), a key target in breast cancer. nih.gov A synthetic pyrrole derivative, SR9009, was shown to have a high binding affinity for the HER2 protein. Molecular dynamics simulations further indicated a strong binding energy for the HER2-SR9009 complex (-158.436 +/- 11.495 kJ/mol), suggesting it could be a promising candidate for targeting HER2. researchgate.netnih.gov

Docking studies have also been applied to pyrrole derivatives targeting enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). The results from docking studies on COX-2 were consistent with in vitro inhibitory activities. mdpi.com For soybean LOX, the studies suggested that the pyrrole compounds bind to an allosteric site rather than the active site. mdpi.com These computational approaches provide valuable insights into the molecular interactions underpinning the biological activity of pyrrole derivatives and guide the rational design of more potent and selective molecules. scilit.com

Mechanisms of Biological Action at the Molecular Level (Inferred from Analogues)

The biological effects of pyrrole derivatives are mediated through their interaction with various molecular targets. While the specific mechanism of 3-Methoxy-1H-pyrrole-2-carbonitrile is not detailed, the mechanisms of action for structurally related pyrrole analogues have been investigated, providing a basis for inference.

In the context of anticancer activity, several mechanisms have been identified for pyrrole-based compounds. Certain 3-aroyl-1-arylpyrrole (ARAP) derivatives have been shown to be potent inhibitors of tubulin polymerization. acs.org By disrupting microtubule dynamics, these compounds interfere with cell division, leading to cell cycle arrest and apoptosis. Other pyrrole derivatives are known to target DNA topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. researchgate.net Inhibition of this enzyme leads to DNA damage and cell death.

For antiviral activity, some pyrrole analogues function by inhibiting key viral proteins. For example, Ombitasvir, a drug containing a pyrrolidine (B122466) ring, specifically inhibits the Hepatitis C virus NS5A protein, which is essential for viral replication and assembly. nih.gov

The anti-inflammatory properties of certain pyrrole compounds are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. nih.gov

In the realm of antifungal action, a novel mechanism was proposed for a series of pyrrolo[2,3-d]thiazole derivatives. Transcriptome analysis suggested that these compounds may exert their fungicidal effect by impacting the tryptophan metabolic pathway and interfering with the biosynthesis of cutin, suberin, and wax in the fungal cell wall. nih.gov This represents a departure from the mechanisms of many existing antifungal drugs and highlights the potential for pyrrole-based compounds to act via novel pathways.

Applications in Advanced Materials Science and Chemical Tool Development

Utilization as Building Blocks for Complex Heterocyclic Systems

The pyrrole-2-carbonitrile (B156044) framework is a key constituent in the construction of more intricate heterocyclic systems. These systems are of significant interest due to their presence in a vast number of natural products and pharmaceuticals. researchgate.net The strategic placement of reactive groups on the pyrrole (B145914) ring allows it to serve as a synthon in various annulation and cycloaddition reactions, leading to the formation of fused ring systems.

One-pot, multi-component reactions are an efficient strategy for synthesizing complex molecules from simple precursors. scielo.org.mx For instance, derivatives of the pyrrole scaffold are used in the synthesis of pyrrolo[2,3-d]pyrimidines through reactions involving arylglyoxals and barbituric acid derivatives. scielo.org.mx This approach highlights the utility of functionalized pyrroles in generating molecular complexity in a single step.

Furthermore, pyrrole derivatives are instrumental in synthesizing other fused systems like carbolines. The Cadogan reaction, which involves the reduction of o-nitrobiaryls, can lead to the formation of carbazoles and other condensed heterocycles. mdpi.comresearchgate.net During such reactions, ring contraction of pyridine (B92270) precursors has been observed to yield pyrrole carbonitriles as byproducts, demonstrating a transformation pathway to these valuable building blocks. mdpi.comresearchgate.net The inherent reactivity of the pyrrole ring and its substituents, such as the nitrile and methoxy (B1213986) groups, can be harnessed to direct the assembly of these elaborate molecular structures.

Table 1: Examples of Complex Heterocyclic Systems Derived from Pyrrole Building Blocks

| Heterocyclic System | Synthetic Precursor Type | Key Reaction Type |

|---|---|---|

| Pyrrolo[2,3-d]pyrimidines | Functionalized Pyrroles | Multi-component Reaction |

| Carbolines | Aryl-substituted Pyrroles | Cadogan Reaction / Cyclization |

| Pyrrolo[3,2-b]pyrroles | Aromatic Amines and Diones | Multi-component Reaction |

Potential in Optoelectronic Materials Development (e.g., BODIPY dyes precursors)

The field of optoelectronics relies on materials that can interact with light to produce an electronic signal, or vice versa. Pyrrole-based structures are foundational to a class of highly fluorescent dyes known as BODIPY (boron-dipyrromethene) dyes. These dyes are prized for their sharp absorption and emission peaks, high fluorescence quantum yields, and exceptional chemical and photostability.

The synthesis of the BODIPY core typically involves the condensation of two pyrrole units with an aldehyde or an acyl chloride, followed by oxidation and complexation with a boron trifluoride source. Pyrrole-2-carbaldehyde, a derivative accessible from pyrrole-2-carbonitrile, has been utilized in the production of the BODIPY family of fluorescent dyes. The substituents on the pyrrole precursors play a crucial role in tuning the final photophysical properties of the dye. For example, electron-donating or withdrawing groups can shift the absorption and emission wavelengths, a key consideration for applications in cellular imaging and sensors.

Pyrrole-containing conjugated polymers also exhibit interesting optoelectronic properties. The electronic characteristics of polypyrrole derivatives can be systematically modified by the introduction of different side groups, which influences the material's optical and electronic properties. nih.gov Fused pyrrole systems, such as diketopyrrolopyrrole (DPP) and pyrrolo[3,2-b]pyrrole, are key building blocks for high-performance organic semiconductors used in transistors and solar cells. rsc.orgaip.orgtue.nl The ability to tailor the structure of the pyrrole monomer, for instance by incorporating methoxy and nitrile functionalities, provides a pathway to fine-tune the properties of these advanced materials. rsc.org

Table 2: Influence of Pyrrole Substituents on BODIPY Dye Properties

| Pyrrole Precursor Substituent | Effect on BODIPY Core | Resulting Photophysical Property |

|---|---|---|

| Electron-donating groups (e.g., Methoxy) | Increases electron density | Potential for red-shifted absorption/emission |

| Electron-withdrawing groups (e.g., Nitrile) | Decreases electron density | Potential for blue-shifted absorption/emission, increased quantum yield |

| Aromatic units | Extends π-conjugation | Tunable absorption across the visible spectrum |

Role in Catalyst Design and Ligand Development

The pyrrole moiety is a common structural feature in ligands used for coordination chemistry and catalysis. The nitrogen atom of the pyrrole ring can act as a coordination site for metal ions, and the substituents on the ring can be modified to create a specific steric and electronic environment around the metal center. This allows for the rational design of catalysts with high activity and selectivity for a wide range of chemical transformations.

While direct applications of 3-Methoxy-1H-pyrrole-2-carbonitrile in catalysis are still an emerging area of research, the broader class of pyrrole derivatives has been successfully incorporated into chiral ligands and catalysts. researchgate.net The functional groups on the pyrrole ring, such as the methoxy and nitrile groups in the title compound, can serve as handles for further synthetic elaboration or can directly participate in catalyst-substrate interactions. The development of new synthetic methods to create functionalized pyrroles is crucial for expanding the library of available ligands and for discovering novel catalytic systems. The versatility of pyrrole chemistry allows for the construction of bidentate, tridentate, or polydentate ligands, which can stabilize various transition metal catalysts and influence their reactivity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of Substituted Pyrrole 2 Carbonitrile Derivatives

Influence of Methoxy (B1213986) Substitution on Electronic and Steric Properties

The methoxy (-OCH₃) group at the 3-position of the pyrrole (B145914) ring significantly modulates the electronic and steric landscape of the molecule. As a substituent, it is recognized as a strong electron-donating group, which can profoundly influence the optoelectronic properties of the heterocyclic system. nih.govacs.org

Electronic Effects: The primary electronic influence of the methoxy group is its electron-donating nature. This property leads to a significant alteration of the molecular orbital energies. nih.gov Studies on related methoxy-substituted diketopyrrolopyrrole (DPP) systems have shown that this substitution raises the energy of the Highest Occupied Molecular Orbital (HOMO) while having a less pronounced effect on the Lowest Unoccupied Molecular Orbital (LUMO). acs.org This results in a reduction of the HOMO-LUMO energy gap. nih.govscispace.comescholarship.org A smaller energy gap is a critical factor in materials science, often leading to a redshift in the material's absorption spectrum, moving it towards the near-infrared (NIR) region. nih.govscispace.comescholarship.org

The introduction of the methoxy group can also enhance the planarity of polymer systems. nih.gov This is achieved through the potential for a sulfur-oxygen conformational lock in certain contexts, which can reduce the dihedral angles between repeating units in a polymer chain. nih.govacs.org This increased planarity facilitates more effective π-π stacking and conjugation, further influencing the material's electronic properties. acs.org

| Property | Effect of Methoxy (-OCH₃) Group | Reference |

|---|---|---|

| Electronic Nature | Strongly electron-donating | nih.govacs.org |

| HOMO Level | Energy level is raised (destabilized) | acs.org |

| LUMO Level | Remains relatively constant or shows smaller changes | acs.org |

| HOMO-LUMO Gap | Reduced, leading to a smaller bandgap | nih.govscispace.comescholarship.org |

| Absorption Spectrum | Redshift toward the near-infrared (NIR) region | nih.govscispace.com |

| Molecular Planarity | Can be increased in certain polymer systems | acs.org |

Impact of Cyano Group on Reactivity and Electronic Properties

The cyano (-C≡N) group at the 2-position of the pyrrole ring exerts a powerful electronic-withdrawing effect, which critically defines the molecule's reactivity and electronic character.

Electronic and Reactivity Effects: The cyano group is a potent electron-withdrawing group. researchgate.net This electronic pull decreases the electron density of the pyrrole ring, making it less susceptible to electrophilic attack than an unsubstituted pyrrole. However, this property is harnessed in various synthetic strategies. For instance, the presence of strong electron-withdrawing groups is a prerequisite for certain cyanation reactions on the pyrrole ring using reagents like chlorosulfonyl isocyanate (CSI). researchgate.net

The cyano group's influence is fundamental to the biological activity of many pyrrole derivatives. In structure-activity relationship studies of 1H-pyrrole-3-carbonitrile derivatives as STING receptor agonists, the carbonitrile moiety was identified as a key component of the active scaffold. nih.govresearchgate.net Similarly, in a series of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives designed as metallo-β-lactamase inhibitors, the 3-carbonitrile group was found to be important for their inhibitory potency. nih.gov The cyano group is also a feature in pyrrole derivatives evaluated for anticancer activity and as tyrosinase inhibitors, where it is considered an important substituent for bioactivity. nih.govfrontiersin.org

Spectroscopic analyses confirm the impact of the cyano group. In IR spectra of cyanopyrroles, a characteristic stretching band for the C≡N group appears in the region of 2220–2232 cm⁻¹. nih.gov In ¹³C-NMR spectra, the carbon atoms of the pyrrole ring are deshielded due to the electron-withdrawing nature of the adjacent nitrile. nih.gov

| Aspect | Influence of the Cyano (-C≡N) Group | Reference |

|---|---|---|

| Electronic Nature | Strongly electron-withdrawing | researchgate.net |

| Reactivity | Modulates ring reactivity; enables specific substitutions. | researchgate.net |

| Biological Activity | Crucial for activity in STING agonists, enzyme inhibitors, and anticancer agents. | nih.govnih.govnih.gov |

| Spectroscopy (IR) | Characteristic C≡N stretching band at ~2220-2232 cm⁻¹. | nih.gov |

| Spectroscopy (¹³C-NMR) | Causes deshielding of adjacent pyrrole carbon atoms. | nih.gov |

Rational Design Principles for Functionalized Pyrrole Compounds

The rational design of functionalized pyrrole compounds hinges on a deep understanding of how different substituents affect the core scaffold's properties. The goal is to create molecules with tailored characteristics for specific applications, from medicinal chemistry to materials science. nih.govmdpi.comorganic-chemistry.org

One key principle is the strategic introduction of functional groups to control electronic properties and molecular interactions. nih.govresearchgate.net For example, in designing molecules with specific luminescence properties, such as aggregation-induced phosphorescence, aromatic carbonyl groups can be introduced to the pyrrole structure. nih.govresearchgate.net These groups can enhance intersystem crossing (ISC), a critical process for achieving phosphorescence, by boosting spin-orbital coupling. nih.gov

Quantum chemical descriptors and Quantitative Structure-Activity Relationship (QSAR) models are powerful tools in the rational design process. mdpi.com By calculating electronic and steric molecular descriptors for a series of pyrrole derivatives, it is possible to build predictive models that correlate these properties with biological activity, such as radical scavenging. mdpi.com These models can then be used to predict the activity of newly designed compounds before they are synthesized, saving time and resources. mdpi.com

The development of efficient and versatile synthetic methodologies is also a cornerstone of rational design. organic-chemistry.orgnih.gov One-pot, multi-component reactions that allow for the straightforward synthesis of highly functionalized, polysubstituted pyrroles are particularly valuable. organic-chemistry.orgnih.gov These methods provide access to a wide array of derivatives from commercially available starting materials, enabling the systematic exploration of structure-activity relationships. nih.gov The ability to efficiently construct a library of related compounds is essential for optimizing a lead structure in drug discovery or materials development. nih.gov

Ultimately, the design principles involve a synergistic approach:

Targeted Substitution: Selecting electron-donating or electron-withdrawing groups to fine-tune HOMO/LUMO levels and reactivity. nih.govresearchgate.net

Steric Control: Using bulky or specific functional groups to direct synthetic outcomes or control molecular packing. mdpi.com

Computational Modeling: Employing theoretical calculations (like DFT) and QSAR to predict properties and guide the selection of substituents. nih.govmdpi.com

Synthetic Accessibility: Leveraging efficient synthetic routes to create diverse molecular scaffolds for testing and optimization. organic-chemistry.orgnih.gov

By applying these principles, scientists can rationally navigate the vast chemical space of pyrrole derivatives to discover and optimize compounds with desired functions.

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized pyrroles has been a long-standing area of interest. researchgate.net Classical methods like the Paal-Knorr and Hantzsch syntheses often require harsh conditions or have limited substrate scope. acs.orguctm.eduwikipedia.org Modern chemistry is moving towards more sustainable and efficient methodologies. Future work on 3-Methoxy-1H-pyrrole-2-carbonitrile should focus on developing green synthetic routes that offer high atom economy, regioselectivity, and functional group tolerance.

Promising approaches include:

Catalysis with Earth-Abundant Metals: Recent breakthroughs have demonstrated the use of iron and manganese complexes for the synthesis of pyrroles from biomass-derived diols and amines, producing only water and hydrogen as byproducts. acs.orgnih.gov Adapting these earth-abundant, non-precious metal catalysts could provide a cost-effective and environmentally benign route to precursors of this compound.

C-H Functionalization: Direct C-H functionalization strategies are emerging as powerful tools for building molecular complexity efficiently. rsc.org Research into the regioselective C-H activation of simpler pyrrole (B145914) precursors, guided by directing groups, could enable the direct introduction of the methoxy (B1213986) and carbonitrile functionalities, minimizing the need for pre-functionalized starting materials and protecting groups. rsc.org

Flow Chemistry: Continuous flow chemistry offers enhanced control over reaction parameters, improved safety, and potential for rapid library synthesis. wikipedia.org Developing a flow-based synthesis for this compound would facilitate scalable production and the generation of a diverse library of analogues for screening purposes.

Biosourced Starting Materials: The use of renewable resources is a critical aspect of sustainable chemistry. acs.org Investigating synthetic pathways that utilize biosourced building blocks, such as 3-hydroxy-2-pyrones which can react with amines to form pyrrole rings, could significantly improve the green credentials of synthesizing this target molecule. acs.org

Table 1: Comparison of Synthetic Approaches for Pyrrole Synthesis

| Synthetic Strategy | Description | Advantages | Challenges for this compound | References |

|---|---|---|---|---|

| Classical Methods (e.g., Paal-Knorr, Hantzsch) | Condensation reactions involving 1,4-dicarbonyl compounds or β-ketoesters and α-haloketones with amines. | Well-established and understood mechanisms. | Often require harsh conditions, multi-step synthesis, and may lack regioselectivity. | acs.orguctm.eduwikipedia.org |

| Transition-Metal Catalysis (Ir, Ru, Pd) | Catalytic cycles involving noble metals to construct the pyrrole ring, often via hydrogen autotransfer processes. | High efficiency, mild conditions, and broad functional group tolerance. | Cost and toxicity of precious metal catalysts. | acs.orgresearchgate.netnih.gov |

| Sustainable Metal Catalysis (Fe, Mn) | Use of earth-abundant metal complexes to catalyze pyrrole formation from diols and amines. | Low cost, low toxicity, environmentally benign (water as byproduct). | Catalyst sensitivity and achieving the specific substitution pattern may require development. | acs.orgnih.gov |

| C-H Functionalization | Direct introduction of functional groups onto the pyrrole C-H bonds, often guided by a directing group. | High atom and step economy, reduces pre-functionalization. | Requires discovery of appropriate catalysts and directing groups for desired regioselectivity. | rsc.orgrsc.org |

Advanced Mechanistic Studies using Cutting-Edge Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. For this compound, future research should employ a combination of experimental and computational techniques to elucidate the precise pathways of its formation.

In-situ Spectroscopy: Techniques such as ReactIR and process NMR can monitor reactions in real-time, allowing for the detection of transient intermediates and the determination of reaction kinetics. This would be invaluable for understanding complex multi-component reactions or catalytic cycles.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate transition state energies, and predict the regioselectivity of reactions. nih.gov This is particularly useful for understanding the role of catalysts and the influence of substituents, such as the methoxy and nitrile groups, on the reactivity of the pyrrole ring. For instance, computational studies can help rationalize the formation of specific isomers in Friedel-Crafts acylations or metal-catalyzed cyclizations. nih.govnih.gov

Isotope Labeling Studies: Experiments using isotopically labeled starting materials (e.g., with ¹³C, ¹⁵N, or ²H) can provide definitive evidence for proposed reaction mechanisms by tracking the fate of individual atoms throughout the reaction sequence.

Understanding the mechanistic details, such as whether a reaction proceeds via a radical cation intermediate, a formal [3+2] cycloaddition, or a dehydrogenative coupling pathway, will empower chemists to rationally design more efficient and selective syntheses. nih.govnih.govresearchgate.net

High-Throughput Screening and Lead Optimization for Research Probes

The unique electronic properties of this compound make it an attractive candidate for biological screening. The pyrrole-2-carbonitrile (B156044) motif itself is recognized as a versatile scaffold in medicinal chemistry, notably in the design of dipeptidyl peptidase IV (DPP-IV) inhibitors. High-throughput screening (HTS) campaigns are essential to identify and optimize its potential as a research probe or therapeutic lead.

Library Synthesis: Leveraging novel synthetic routes, a library of analogues of this compound should be created. Variations would include modification of the methoxy group (e.g., to ethoxy, benzyloxy), replacement of the nitrile with other electron-withdrawing groups (e.g., esters, amides), and substitution at the N-1 position.

Target-Based Screening: HTS can be employed to test this compound library against specific biological targets. For example, pyrrole derivatives have been identified as potassium-competitive acid blockers that inhibit H+,K+-ATPase. nih.gov A screen against this enzyme could reveal new potential treatments for acid-related diseases. The miniaturization of screening assays allows for the testing of hundreds of thousands of compounds with minimal sample consumption. rsc.org

Phenotypic Screening: In addition to target-based approaches, phenotypic screening can identify compounds that induce a desired change in a cellular or organismal model, without prior knowledge of the specific molecular target. This could uncover entirely new biological activities for this class of compounds.

Lead Optimization: Hits identified from HTS campaigns will undergo lead optimization. This iterative process involves synthesizing new analogues to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will guide these efforts, potentially leading to the development of highly potent and selective research probes to investigate biological pathways.

Exploration of New Application Domains in Chemical Biology and Materials Science

Beyond its potential in medicinal chemistry, the structural and electronic features of this compound suggest utility in the broader fields of chemical biology and materials science. researchgate.net

Chemical Biology: As a compact, functionalized heterocycle, the compound could serve as a building block for creating chemical probes to study biological systems. Its fluorescence potential, possibly tunable through derivatization, could be exploited for developing biosensors or imaging agents. Pyrrole-derived molecules are known to possess interesting photophysical properties that are useful for bioimaging. nih.gov

Materials Science: Pyrroles are fundamental units in a range of advanced materials. researchgate.net

Organic Electronics: The electron-rich nature of the pyrrole ring makes it a suitable component for organic semiconducting materials used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.org The specific methoxy/nitrile substitution pattern of this compound could be used to fine-tune the electronic energy levels (HOMO/LUMO) of larger conjugated systems.

Porous Polymers: Pyrrole units can be polymerized to form conjugated microporous polymers (CMPs). frontiersin.org These materials possess high surface areas and inherent nitrogen active sites, making them effective heterogeneous catalysts for organic reactions. frontiersin.org Polymers derived from this compound could exhibit unique catalytic or absorptive properties.

Stimuli-Responsive Materials: Pyrrole-based polymers have been shown to exhibit stimuli-responsive properties, such as stress-responsive luminescence. nih.gov Incorporating this compound into polymer chains could lead to new materials with unique optical or mechanical responses to external stimuli like force, pH, or light. nih.gov

Interdisciplinary Research Collaborations for Comprehensive Characterization

Realizing the full potential of this compound requires a multidisciplinary approach. The complexity of modern science necessitates collaboration between experts in different fields.

Chemists and Biologists: Synthetic chemists can design and produce novel derivatives, which can then be evaluated by biologists and pharmacologists through HTS and other biological assays to discover new therapeutic leads or research probes. nih.govrsc.org

Experimental and Computational Chemists: A close feedback loop between synthetic chemists performing reactions and computational chemists modeling them can accelerate the discovery of new, highly efficient synthetic routes and provide a deep understanding of the underlying reaction mechanisms. nih.gov

Materials Scientists and Engineers: Collaboration between synthetic chemists and materials scientists is essential for designing and creating novel pyrrole-based polymers and materials. acs.orgfrontiersin.org Chemists can provide the molecular building blocks, while materials scientists can characterize their bulk properties (e.g., conductivity, porosity, mechanical strength) and fabricate them into functional devices. nih.gov

Such interdisciplinary efforts will ensure a comprehensive characterization of this compound and its derivatives, transforming this single molecule into a platform for innovation across science and technology.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3-Methoxy-1H-pyrrole-2-carbonitrile, and how do reaction conditions influence product purity?

- Answer : A common approach involves cyclization reactions of substituted pyrrole precursors. For example, derivatives like 5-Chloro-1-methoxymethoxy-1H-pyrrole-2-carbonitrile are synthesized via reactions with carbonitriles under acidic conditions (e.g., acetic acid) . Another method uses oxidative conditions: reacting substituted pyrrole precursors with H₂O₂ in dichloromethane, catalyzed by tetrabutylammonium hydrosulfate and NaOH . Key factors include pH control (to avoid decomposition of the methoxy group) and stoichiometric optimization of oxidizing agents to minimize byproducts like over-oxidized species.

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the methoxy (–OCH₃) and nitrile (–CN) groups. For example, ¹H NMR peaks near δ 3.8–4.0 ppm typically indicate methoxy protons, while nitrile groups are identified via IR absorption at ~2225 cm⁻¹ . Single-crystal X-ray diffraction (SCXRD) provides definitive structural validation, as demonstrated for analogues like 4-(2,3-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile .

Q. What are the key functional groups in this compound, and how do they dictate reactivity?

- Answer : The methoxy group acts as an electron-donating substituent, directing electrophilic substitution to the pyrrole ring’s α-position. The nitrile group offers sites for nucleophilic addition (e.g., hydrolysis to amides) or reduction to amines. These properties make the compound a versatile intermediate for synthesizing heterocyclic derivatives, as seen in chromene-carbonitrile hybrids .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while mitigating side reactions?

- Answer : Optimizing reaction time and temperature is critical. For example, excessive H₂O₂ in oxidative steps may lead to over-oxidation, forming carboxylic acids instead of nitriles . Catalytic systems like tetrabutylammonium salts enhance regioselectivity by stabilizing transition states. Parallel monitoring via thin-layer chromatography (TLC) or in-situ IR spectroscopy helps identify intermediate phases for timely quenching .

Q. How should researchers resolve contradictions between spectroscopic data and computational models for this compound?

- Answer : Discrepancies between experimental NMR shifts and density functional theory (DFT)-predicted values often arise from solvent effects or conformational flexibility. For instance, the methoxy group’s rotational barriers can lead to averaged NMR signals. Combining solvent-parametrized DFT calculations (e.g., using the IEF-PCM model) with dynamic NMR experiments can reconcile such conflicts .

Q. What strategies are effective for elucidating crystal packing and intermolecular interactions in this compound derivatives?

- Answer : SCXRD analysis, supported by software like SHELXL and WinGX, reveals hydrogen-bonding networks and π-π stacking. For example, the methoxy group often participates in C–H···O interactions, while the nitrile group engages in dipole-dipole interactions. Hirshfeld surface analysis quantifies these interactions, aiding in polymorph prediction .

Q. How can researchers evaluate the pharmacological potential of this compound derivatives?

- Answer : Structure-activity relationship (SAR) studies are key. Modifications at the pyrrole ring’s 3- and 5-positions (e.g., halogenation or aryl substitution) enhance bioactivity. For example, antidiabetic or antitumor activity can be screened via in vitro assays like α-glucosidase inhibition or MTT cytotoxicity tests, following protocols validated for pyrrolo-pyridine analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.